Cas no 873-63-2 (3-Chlorobenzyl alcohol)
3-Chlorobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
-
- 3-Chlorobenzyl alcohol
- (3-CHLOROPHENYL)METHANOL
- m-Chlorobenzyl alcohol
- Benzenemethanol, 3-chloro-
- 3-chlorobenzylalcohol
- ZSRDNPVYGSFUMD-UHFFFAOYSA-N
- (3-chlorophenyl)methan-1-ol
- m-chlorobenzylalcohol
- 3-chlorobenyl alcohol
- PubChem3626
- 3-Chlorobenzenemethanol
- 3-chloro-benzyl alcohol
- (3-chlorophenyl)-methanol
- (3-Chlorophenyl)methanol #
- ASISCHEM V78210
- KSC489M4B
- RARECHEM AL BD 0056
- 3-Chlorobenzenemethanol (ACI)
- Benzyl alcohol, m-chloro- (6CI, 7CI, 8CI)
- NS00039186
- CHEBI:194665
- InChI=1/C7H7ClO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H
- DTXSID70236273
- 3-Chlorobenzyl alcohol, 98%
- MFCD00004632
- AKOS000249535
- Z212055560
- SCHEMBL94762
- W-104030
- CS-W018271
- EN300-25627
- EINECS 212-847-5
- CPF4FF63L8
- DB-013598
- PS-5311
- 873-63-2
-
- MDL: MFCD00004632
- Inchi: 1S/C7H7ClO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
- InChI Key: ZSRDNPVYGSFUMD-UHFFFAOYSA-N
- SMILES: ClC1C=C(CO)C=CC=1
- BRN: 2041501
Computed Properties
- Exact Mass: 142.01900
- Monoisotopic Mass: 142.018543
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 20.2
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.211 g/mL at 25 °C(lit.)
- Boiling Point: 242°C(lit.)
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: n20/D 1.555(lit.)
- PSA: 20.23000
- LogP: 1.83230
- Solubility: Not determined
3-Chlorobenzyl alcohol Security Information
- Signal Word:Warning
- Hazard Statement: H402
- Warning Statement: P273-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
3-Chlorobenzyl alcohol Customs Data
- HS CODE:29062900
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3-Chlorobenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C27107-5G |
3-Chlorobenzyl alcohol |
873-63-2 | 98% | 5G |
¥328.78 | 2022-02-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014003-25g |
3-Chlorobenzyl alcohol |
873-63-2 | 97% | 25g |
¥47 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014003-5g |
3-Chlorobenzyl alcohol |
873-63-2 | 97% | 5g |
¥34 | 2024-05-21 | |
| TRC | C381393-50mg |
3-Chlorobenzyl Alcohol |
873-63-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C381393-100mg |
3-Chlorobenzyl Alcohol |
873-63-2 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C381393-500mg |
3-Chlorobenzyl Alcohol |
873-63-2 | 500mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106488-5g |
3-Chlorobenzyl alcohol |
873-63-2 | 99% | 5g |
¥39.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106488-250g |
3-Chlorobenzyl alcohol |
873-63-2 | 99% | 250g |
¥599.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106488-25g |
3-Chlorobenzyl alcohol |
873-63-2 | 99% | 25g |
¥89.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106488-100g |
3-Chlorobenzyl alcohol |
873-63-2 | 99% | 100g |
¥289.90 | 2023-09-03 |
3-Chlorobenzyl alcohol Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 - 30 °C
Production Method 2
Production Method 3
Production Method 4
Production Method 5
1.2 Reagents: Sodium borohydride Catalysts: Copper sulfate Solvents: Methanol ; 60 - 65 °C; 20 min, 60 - 65 °C
Production Method 6
Production Method 7
1.2 Reagents: Hydrogen , 15-Crown-5 Solvents: 1,4-Dioxane ; rt; 24 h, 100 bar, 60 °C
Production Method 8
1.2 Reagents: Hydrogen Catalysts: 15-Crown-5 Solvents: 1,4-Dioxane ; rt; 24 h, 100 bar, 60 °C
Production Method 9
Production Method 10
1.2 Reagents: Methanol
Production Method 11
Production Method 12
Production Method 13
1.2 Reagents: Water
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
Production Method 20
Production Method 21
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Production Method 22
1.2 Reagents: Hydrogen , Lithium tert-butoxide ; 24 h, 10 bar, 110 °C; 110 °C → rt
1.3 Reagents: Trifluoroacetic acid ; rt
Production Method 23
Production Method 24
1.2 Reagents: N-Methylformamide Solvents: Water ; 12 h, 100 °C
Production Method 25
Production Method 26
1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 32 min, 90 °C
Production Method 27
3-Chlorobenzyl alcohol Raw materials
- 3-Chlorobenzaldehyde
- 3-Chlorobenzoyl chloride
- 3-Chlorobenzylamine
- 1,3-Oxathiolane, 2-(3-chlorophenyl)-
- Methyl 3-chlorobenzoate
- Ethyl 3-chlorobenzoate
- 4-Chlorobenzaldehyde
- 3-Chlorobenzoic acid
- Benzenecarbothioic acid, 3-chloro-, S-phenyl ester
- Benzenesulfonic acid, 4-methyl-, [(3-chlorophenyl)methylene]hydrazide
- (3-chlorophenyl)boronic acid
- 3-Chlorophenylacetic acid
- 3-Chlorobenzamide
- Benzenemethanol, 3-chloro-, acetate
3-Chlorobenzyl alcohol Preparation Products
3-Chlorobenzyl alcohol Suppliers
3-Chlorobenzyl alcohol Related Literature
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 3-Chlorobenzyl alcohol
3-Chlorobenzyl Alcohol: A Comprehensive Overview
3-Chlorobenzyl alcohol, also known by its CAS number 873-63-2, is a versatile organic compound with a wide range of applications in various industries. This compound, characterized by its benzyl group substituted with a chlorine atom at the third position and an alcohol functional group, has garnered significant attention due to its unique chemical properties and potential uses. In this article, we will delve into the structural features, synthesis methods, applications, and recent advancements related to 3-chlorobenzyl alcohol.
The molecular structure of 3-chlorobenzyl alcohol consists of a benzene ring with a chlorine substituent at the meta position and a hydroxymethyl group (-CH₂OH) attached to the benzene ring. This arrangement imparts the compound with both aromatic and hydroxyl functionalities, making it highly reactive in various chemical reactions. The presence of the hydroxyl group allows for easy modification, enabling the synthesis of derivatives that can be tailored for specific applications.
One of the most notable aspects of 3-chlorobenzyl alcohol is its role as an intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it a valuable precursor in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies have highlighted its potential in the development of bioactive compounds, particularly in drug discovery. For instance, researchers have explored its use as a building block for synthesizing anti-inflammatory agents and anticancer drugs.
In terms of synthesis, 3-chlorobenzyl alcohol can be prepared through several methods. One common approach involves the hydrolysis of 3-chlorobenzyl chloride in the presence of aqueous acid or base. Another method entails the chlorination of benzyl alcohol using thionyl chloride or other chlorinating agents. These methods have been optimized to improve yield and purity, ensuring that 3-chlorobenzyl alcohol meets the high standards required for industrial and research applications.
The physical properties of 3-chlorobenzyl alcohol are also worth noting. It is a colorless liquid with a pleasant odor, and it is miscible with water and most organic solvents. Its melting point is relatively low (-45°C), while its boiling point is around 165°C under standard conditions. These properties make it suitable for use in both laboratory settings and large-scale manufacturing processes.
One area where 3-chlorobenzyl alcohol has shown significant promise is in materials science. Recent research has focused on its use as a monomer in polymer synthesis, particularly in the development of biocompatible polymers for medical applications. Its ability to form stable covalent bonds with other monomers has led to the creation of materials with improved mechanical properties and biodegradability.
In addition to its chemical applications, 3-chlorobenzyl alcohol has found utility in biological systems as well. Studies have demonstrated its potential as an antimicrobial agent, particularly against gram-positive bacteria. This property has led to investigations into its use in food preservation and personal care products.
Looking ahead, the demand for 3-chlorobenzyl alcohol is expected to grow as new applications continue to emerge. The compound's versatility and reactivity make it an attractive candidate for further research and development. As industries increasingly seek sustainable and efficient chemical solutions, 3-chlorobenzyl alcohol stands out as a key player in meeting these demands.
In conclusion, 3-chlorobenzyl alcohol (CAS No. 873-63-2) is a multifaceted compound with a wide array of applications across various sectors. Its unique chemical structure, coupled with its reactivity and versatility, positions it as an essential component in modern organic synthesis. With ongoing advancements in research and technology, the future prospects for this compound are both exciting and promising.
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